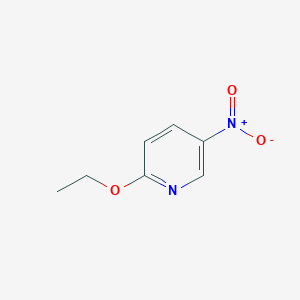

2-Ethoxy-5-nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165481. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDVDLYMQVSLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304343 | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31594-45-3 | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31594-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031594453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31594-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of nitropyridine derivatives. Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in predicting the electronic structure and reactive sites of these molecules. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of 2-ethoxy-5-nitropyridine, and related molecules, is a critical first step in computational analysis. By employing methods like DFT with the B3LYP functional and various basis sets, researchers can predict the most stable molecular structure. semanticscholar.orgniscpr.res.in This process involves finding the minimum energy conformation of the molecule, which provides optimized bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, in a study of a related ethoxy phenol (B47542) derivative, optimized bond lengths such as C-C and C-O were determined and compared to standard values, revealing the influence of substituent groups on the molecular geometry. semanticscholar.org The electronic structure is further elucidated by analyzing the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.com For molecules like this compound, the HOMO represents the ability to donate an electron, while the LUMO signifies its electron-accepting capability. irjweb.com This analysis helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com The HOMO is often delocalized over the entire molecule, while the LUMO may be more localized on specific moieties, such as the pyridine (B92270) ring. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A large gap implies high stability. irjweb.commdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP is calculated based on the electrostatic potential experienced by a positive test charge at various points on the electron density surface. libretexts.org Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, signify electron-deficient areas and are prone to nucleophilic attack. mdpi.com For substituted pyridines, the MEP can reveal how the substituent groups influence the charge distribution and, consequently, the molecule's reactivity and intermolecular interaction patterns. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT, are widely used to predict the Non-Linear Optical (NLO) properties of molecules. NLO materials, which exhibit a nonlinear response to an applied electric field, are crucial for various applications in optoelectronics. researchgate.netdiva-portal.org The key parameters for assessing NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO applications. researchgate.net The presence of strong electron donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. rsc.org For nitropyridine derivatives, the nitro group acts as a strong electron acceptor, making them promising candidates for NLO materials. rsc.orgibm.com Theoretical calculations can predict these properties and guide the synthesis of new materials with optimized NLO responses. rsc.org

| NLO Property | Description |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. |

| First-Order Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. |

Mulliken Atomic Charge Distribution and Local Reactivity Analysis

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule, providing insights into the charge distribution and potential reactive sites. researchgate.netresearchgate.net The analysis partitions the total electron density among the constituent atoms. Atoms with more negative charges are likely to be nucleophilic, while those with more positive charges are electrophilic. irjweb.com This information, combined with local reactivity descriptors derived from conceptual DFT, helps to pinpoint the specific atoms or regions within the molecule that are most likely to participate in chemical reactions. nih.gov For instance, in nitropyridine derivatives, the nitrogen and oxygen atoms of the nitro group typically carry significant negative charges, influencing the molecule's reactivity. researchgate.net

An Examination of the Computational Profile of this compound

This article focuses on the computational chemistry and molecular modeling investigations of the chemical compound this compound. The content is structured to explore molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies related to this specific compound.

Synthetic Methodologies for 2 Ethoxy 5 Nitropyridine and Analogues

Established Synthetic Pathways

Established methods for synthesizing 2-ethoxy-5-nitropyridine and its analogs are well-documented, with a strong emphasis on nucleophilic aromatic substitution (SNAr) reactions. These pathways are favored for their reliability and high yields.

Nucleophilic Aromatic Substitution (SNAr) Strategies

SNAr reactions are a cornerstone in the synthesis of these compounds, involving the displacement of a leaving group on the pyridine (B92270) ring by a nucleophile. The presence of an electron-withdrawing nitro group facilitates this substitution.

A primary route to this compound is the alkoxylation of 2-halonitropyridines, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. rsc.orgresearchgate.net This reaction typically involves treating the halonitropyridine with sodium ethoxide in ethanol (B145695). rsc.org The ethoxide ion acts as the nucleophile, displacing the halide to form the desired ether. The reactivity of the halogen leaving group often follows the order F > Cl > Br > I in these SNAr reactions. rsc.org The reaction of 2-chloro-5-nitropyridine with various amines in methanol (B129727) has also been studied, demonstrating the versatility of this substrate in SNAr reactions. scirp.org

Detailed kinetic studies have been performed on the reactions of 2-chloro- and 2-fluoro-5-nitropyridine (B1295090) with N-methylaniline in ethanol. rsc.org These studies provide insight into the reaction mechanism and the influence of catalysts. For instance, the reactions of the fluoro-compounds are often catalyzed by acetate (B1210297) ions. rsc.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Chloro-5-nitropyridine | Sodium Ethoxide/Ethanol | This compound | High | rsc.org |

| 2-Fluoro-5-nitropyridine | N-Methylaniline/Ethanol | 2-(N-Methylanilino)-5-nitropyridine | - | rsc.org |

| 2-Chloro-5-nitropyridine | Morpholine/Methanol | N-(5-Nitro-2-pyridyl)morpholine | 70% | scirp.org |

| 2-Chloro-5-nitropyridine | Cyclohexylamine/Methanol | N-Cyclohexyl-5-nitropyridin-2-amine | 71.42% | scirp.org |

An alternative and highly efficient method involves the nucleophilic substitution of a sulfonate group. researchgate.netrsc.org Specifically, 5-nitropyridine-2-sulfonic acid or its potassium salt serves as an excellent precursor for a variety of 2,5-disubstituted pyridines. researchgate.netrsc.org The sulfonate group is a good leaving group, readily displaced by alkoxides. semanticscholar.org

The reaction of potassium 5-nitropyridine-2-sulfonate with ethanol and a base affords this compound in an impressive 97% yield. researchgate.netrsc.org This method is not limited to ethoxylation; other alkoxides like methoxide (B1231860) and isopropoxide also provide the corresponding 2-alkoxy-5-nitropyridines in high yields (95% and 65%, respectively). researchgate.netrsc.org This pathway is advantageous as it often proceeds under mild conditions and provides high purity products.

| Starting Material | Nucleophile | Product | Yield | Reference |

| 5-Nitropyridine-2-sulfonic acid | Methanol | 2-Methoxy-5-nitropyridine | 95% | researchgate.netrsc.org |

| 5-Nitropyridine-2-sulfonic acid | Ethanol | This compound | 97% | researchgate.netrsc.org |

| 5-Nitropyridine-2-sulfonic acid | Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% | researchgate.netrsc.org |

| 5-Nitropyridine-2-sulfonic acid | Ammonia (B1221849) | 2-Amino-5-nitropyridine (B18323) | 92% | researchgate.netrsc.org |

| 5-Nitropyridine-2-sulfonic acid | Butylamine | 2-Butylamino-5-nitropyridine | 76% | researchgate.netrsc.org |

One-Pot Synthesis Approaches for Precursors

Another one-pot method for preparing 2-hydroxy-5-nitropyridine (B147068) starts with 2-aminopyridine (B139424), which undergoes nitration and then diazotization in a continuous operation. google.com This process reduces wastewater and production costs. google.com Additionally, a one-pot synthesis of polysubstituted pyridines has been developed by modifying the Bohlmann-Rahtz reaction, which involves a three-component cyclocondensation. core.ac.uk

Advanced Synthetic Transformations

Modern synthetic techniques, particularly microwave-assisted reactions, have been applied to the derivatization of nitropyridines, offering faster reaction times and improved efficiency.

Microwave-Assisted Reactions for Derivatization

Microwave irradiation has been successfully employed in the synthesis of various nitropyridine derivatives. nih.govclockss.org For example, the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation provides a straightforward route to (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. nih.gov This method allows for the efficient creation of novel nitrogen-containing scaffolds. nih.gov

Microwave-assisted synthesis has also been used for the amination of 2-chloro-5-nitrobenzoic acid, a related nitropyridine derivative, with various amines. scispace.com These reactions are typically fast, occurring within 5-30 minutes, and provide good yields. scispace.com Furthermore, microwave-assisted derivatization has been applied in the analysis of biogenic amines using 2-chloro-3-nitropyridine (B167233). researchgate.net The use of microwave irradiation can significantly accelerate reaction rates in SNAr reactions, leading to the rapid synthesis of a variety of substituted nitropyridines. researchgate.net

Ring Transformation Methodologies for Nitropyridines

The synthesis of nitropyridine frameworks can be effectively achieved through ring transformation reactions, which involve the "scrap and build" of cyclic compounds. nih.gov A prominent method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govnih.gov This substrate is particularly suitable for nucleophilic-type ring transformations due to its high electron deficiency, the presence of a good leaving group, and low aromatic stabilizing energy. nih.gov

In this process, 1-methyl-3,5-dinitro-2-pyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp When reacted with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate, it undergoes a TCRT to yield various substituted nitropyridines. nih.govresearchgate.net For instance, the reaction of 3,5-dinitro-2-pyridone with aromatic ketones in the presence of ammonium acetate efficiently produces 2-arylated-5-nitropyridines. kochi-tech.ac.jp The reaction mechanism is believed to initiate with the addition of the ketone's enol form to the 4-position of the dinitropyridone. kochi-tech.ac.jpacs.org This adduct then reacts with an ammonium ion to form an enamine intermediate. Subsequent intramolecular nucleophilic attack by the amino group, followed by ring-opening and aromatization through the elimination of a nitroacetamide group, yields the final nitropyridine product. acs.org This methodology is versatile, allowing for the synthesis of 2-substituted, 2,3-disubstituted, and 3-substituted 5-nitropyridines by selecting the appropriate ketone or aldehyde precursor. acs.org

| Reactant 1 | Reactant 2 | Nitrogen Source | Product Type | Reference |

| 3,5-Dinitro-2-pyridone | Aromatic Ketone | Ammonium Acetate | 2-Aryl-5-nitropyridine | kochi-tech.ac.jp |

| 3,5-Dinitro-2-pyridone | Aldehyde | Ammonium Acetate | 3-Alkyl/Aryl-5-nitropyridine | acs.org |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone | Ammonia | 2-Substituted 5-nitropyridine | nih.govacs.org |

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring is a key strategy for synthesizing derivatives like this compound. The presence of a nitro group significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. kochi-tech.ac.jp

Introduction of Amino and Halogen Nucleophiles

The electron-deficient nature of nitropyridines facilitates nucleophilic aromatic substitution (SNAr) reactions. Halogenated nitropyridines are common substrates for introducing a variety of nucleophiles. For example, 2-chloro-3-nitropyridine and 2-chloro-3,5-dinitropyridine (B146277) readily react with amines to substitute the chlorine atom, yielding aminonitropyridine derivatives in high yields. mdpi.com Similarly, the sulfonate group in potassium 5-nitropyridine-2-sulfonate can be displaced by various nucleophiles. Reactions with amines like ammonia, butylamine, and diethylamine (B46881) lead to the formation of the corresponding 2-amino-5-nitropyridines. rsc.org This sulfonate can also be replaced by a chlorine atom upon treatment with phosphorus pentachloride (PCl5), yielding 2-chloro-5-nitropyridine. researchgate.net

In some cases, the nitro group itself can act as a leaving group. Studies have shown that in 3-nitro-5-halopyridines, the 3-NO2 group can be more susceptible to nucleophilic substitution than the halogen at position 5. nih.gov This reactivity allows for direct functionalization at the nitro-substituted position.

Alkylation Reactions via Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.orgresearchgate.net The reaction involves the nucleophilic replacement of a hydrogen atom by a carbanion that has a leaving group attached to the nucleophilic carbon center. organic-chemistry.org

The mechanism begins with the addition of the carbanion to an electrophilic position on the nitropyridine ring (typically ortho or para to the nitro group), forming a σ-adduct, also known as a Meisenheimer-type adduct. organic-chemistry.orgnih.govacs.org This is followed by a base-induced β-elimination of the leaving group from the adduct, which restores the aromaticity of the ring and results in the formally substituted product. nih.govacs.org Common carbanion precursors for VNS reactions include chloromethyl phenyl sulfone or other active methylene (B1212753) compounds. rsc.orgorganic-chemistry.org

This method has been successfully applied to various nitropyridines. organic-chemistry.orgresearchgate.netnih.gov For example, 3-nitropyridine (B142982) and its substituted derivatives can be alkylated with reagents like chloroform (B151607) and methyl chloroacetate (B1199739) under VNS conditions to introduce dichloromethyl and alkoxycarbonylmethyl groups, respectively. rsc.org The reaction's efficiency can be influenced by steric factors; highly branched carbanions may form a stable adduct but fail to undergo the subsequent elimination step due to steric hindrance. nih.govacs.org

| Nitropyridine Substrate | Alkylating Agent | Product | Reference |

| 3-Nitropyridine | Chloromethyl phenyl sulfone | 4-(Phenylsulfonylmethyl)-3-nitropyridine | organic-chemistry.org |

| 3-Nitropyridine | Chloroform | 4-(Dichloromethyl)-3-nitropyridine | rsc.org |

| Electrophilic 3-Nitropyridines | Alkyl phenyl sulfones | Alkylated 3-nitropyridines | nih.gov |

| 3-Nitropyridine | Isopropyl phenyl sulfone | Stable Meisenheimer adduct (no elimination) | acs.org |

Synthesis of Key Intermediates and Related Compounds

The synthesis of this compound often proceeds via key intermediates, primarily 2-hydroxy-5-nitropyridine and 2-chloro-5-nitropyridine.

2-Hydroxy-5-nitropyridine Synthesis

Several methods exist for the synthesis of 2-hydroxy-5-nitropyridine. A common industrial approach involves the hydrolysis of 2-amino-5-nitropyridine. guidechem.com In this process, 2-amino-5-nitropyridine is refluxed with a 10% sodium hydroxide (B78521) solution, followed by cooling, filtration, and neutralization with acid to precipitate the 2-hydroxy-5-nitropyridine product. prepchem.com

Another route starts from 2-aminopyridine. This involves a one-pot synthesis where 2-aminopyridine is first nitrated using a mixture of concentrated nitric and sulfuric acids. google.com The resulting intermediate is then subjected to a diazotization reaction using sodium nitrite (B80452) in an acidic aqueous solution, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine. google.com A variation of this involves nitrating 2-aminopyridine, which produces 2-amino-5-nitropyridine, followed by a diazotization reaction in hydrochloric acid with sodium nitrite to form the desired 2-hydroxy-5-nitropyridine. google.com

A newer approach avoids the nitration step by starting with 2-halogenated acrylates, which are condensed with nitromethane (B149229) and triethyl orthoformate, followed by a cyclization reaction to form the 2-hydroxy-5-nitropyridine ring. google.com

| Starting Material | Key Reagents | Key Steps | Reference |

| 2-Amino-5-nitropyridine | NaOH, HCl | Hydrolysis, Neutralization | guidechem.comprepchem.com |

| 2-Aminopyridine | H2SO4, HNO3, NaNO2 | Nitration, Diazotization, Hydrolysis | google.com |

| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate | Condensation, Cyclization | google.com |

2-Chloro-5-nitropyridine as a Precursor

2-Chloro-5-nitropyridine is a pivotal intermediate in the synthesis of this compound and other derivatives. chemsrc.com It is typically prepared from 2-hydroxy-5-nitropyridine via a chlorination reaction. google.comgoogle.com This conversion is commonly achieved by treating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-diethylaniline. google.com

Once synthesized, the chlorine atom at the 2-position of 2-chloro-5-nitropyridine is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 5-position. This allows for the efficient introduction of various nucleophiles. The synthesis of the target compound, this compound, is achieved by reacting 2-chloro-5-nitropyridine with sodium ethoxide in ethanol. researchgate.net This SNAr reaction proceeds in high yield. researchgate.net

This versatile precursor is also used to synthesize a wide range of other 2,5-disubstituted pyridines. For example, it reacts with:

Ammonia and amines to produce 2-amino-5-nitropyridine derivatives. mdpi.com

Sodium methoxide to yield 2-methoxy-5-nitropyridine.

Isoxazolone derivatives to form N-arylated products. nih.gov

The reactivity of 2-chloro-5-nitropyridine makes it a fundamental building block in the synthesis of numerous compounds with potential applications in medicinal and agricultural chemistry. google.com

Preparation of Ethoxy- and Nitropyridine-Containing Heterocycles

The synthesis of heterocycles containing ethoxy and nitropyridine moieties is a significant area of research in medicinal and materials chemistry. These compounds serve as crucial intermediates and target molecules with diverse applications. The methodologies for their preparation primarily involve nucleophilic aromatic substitution and subsequent cyclization reactions, leveraging the electronic properties of the pyridine ring activated by the nitro group.

A common precursor for many of these syntheses is 2-chloro-5-nitropyridine, which is readily susceptible to nucleophilic attack at the C2 position. The electron-withdrawing nature of the nitro group at the 5-position and the nitrogen atom in the pyridine ring facilitates the displacement of the chloro group by various nucleophiles, including alkoxides and amines. mdpi.comnih.gov Another effective starting material is 5-nitropyridine-2-sulfonic acid, where the sulfonate group can be displaced by nucleophiles to afford 2-substituted-5-nitropyridines in high yields. researchgate.net

The synthesis of this compound itself can be efficiently achieved by reacting 5-nitropyridine-2-sulfonic acid with ethanol, resulting in a 97% yield. researchgate.net Alternatively, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with sodium ethanolate (B101781) in ethanol can produce 2-ethoxy-6-chloro-5-nitropyridine. acs.org The choice of solvent can influence the regioselectivity of such reactions. acs.org

Furthermore, nitropyridine derivatives are valuable substrates for constructing fused heterocyclic systems. For instance, the reaction of 2-chloro-5-nitropyridine with various nucleophiles can lead to intermediates that undergo cyclization to form bicyclic and polycyclic compounds. mdpi.comnih.gov One notable example is the synthesis of imidazo[1,2-a]pyridines from the reaction of 2-aminopyridines with α-haloketones, a process that can be adapted to nitropyridine-containing substrates. nih.gov Similarly, pyrazolo[1,5-a]pyridines can be synthesized through the [3+2] cycloaddition of N-aminopyridines with β-nitrostyrenes. rsc.org

The following tables summarize some of the key synthetic methodologies for preparing ethoxy- and nitropyridine-containing heterocycles, detailing the starting materials, reagents, conditions, and yields of the resulting products.

Table 1: Synthesis of 2-Alkoxy-5-nitropyridines via Nucleophilic Aromatic Substitution

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 5-Nitropyridine-2-sulfonic acid | Ethanol | Reflux | This compound | 97 | researchgate.net |

| 5-Nitropyridine-2-sulfonic acid | Methanol | Reflux | 2-Methoxy-5-nitropyridine | 95 | researchgate.net |

| 5-Nitropyridine-2-sulfonic acid | Isopropanol | Reflux | 2-Isopropoxy-5-nitropyridine | 65 | researchgate.net |

| 2,6-Dichloro-3-nitropyridine | Sodium ethanolate, Ethanol | 0 °C to room temp, 4-5 h | 2-Chloro-6-ethoxy-3-nitropyridine | 44.7 | acs.org |

| 2-Chloro-5-nitropyridine | 2,6-Dichloro-4-(3-hydroxypropoxy)phenol, NaH, THF | 0 °C, then 20-30 °C, 8-10 h | 2,6-Dichloro-4-(3-(5-nitropyridin-2-yloxy)propoxy)phenol | - | acs.org |

Table 2: Synthesis of Fused Heterocycles from Nitropyridine Derivatives

| Starting Material(s) | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine, β-Nitrostyrene | - | Metal-free, mild conditions | 2-Aryl-pyrazolo[1,5-a]pyridine | - | rsc.org |

| 4-Substituted-1-aminopyridinium cation, Dimethyl acetylenedicarboxylate | K₂CO₃, D₂O, 80 °C, 5 min; then MeCN | 7-Deutero-pyrazolo[1,5-a]pyridine derivative | 70 | beilstein-journals.org | |

| 3-(4-Bromophenyl)aminoisoxazol-5(2H)-one, 2-Chloro-5-nitropyridine | Triethylamine | Refluxing ethanol | 2-(4-Bromophenylamino)-7-nitroimidazo[1,2-a]pyridine | 84 | nih.gov |

| 3-(4-Methylphenyl)aminoisoxazol-5(2H)-one, 2-Chloro-5-nitropyridine | Triethylamine | Refluxing ethanol | 2-(4-Methylphenylamino)-7-nitroimidazo[1,2-a]pyridine | 75 | nih.gov |

| 3-(4-Methoxyphenyl)aminoisoxazol-5(2H)-one, 2-Chloro-5-nitropyridine | Triethylamine | Refluxing ethanol | 2-(4-Methoxyphenylamino)-7-nitroimidazo[1,2-a]pyridine | 59 | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine, Secondary amine; then Aromatic amine | 1. Oxidation; 2. DCC | Moderate | N-Aryl-2-(dialkylamino)-5-methyl-3-nitropyridine-6-carboxamide | - | nih.gov |

| 2-Amino-4-methyl-5-nitropyridine | DMF-DMA; then Hydroxylamine; then reduction; then 2-chloropyrimidine (B141910) derivative | Multi-step | AZD7648 | 60 | nih.gov |

Mechanistic Investigations and Reactivity Profiling

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the functionalization of aromatic rings. For pyridines, this reaction is particularly facile when the ring is adorned with electron-withdrawing substituents. The mechanism of SNAr in pyridine (B92270) systems typically proceeds via an addition-elimination pathway. Initially, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing capabilities of both the pyridine nitrogen and other substituents. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of a nitro group (NO₂) is paramount in activating the pyridine ring of 2-ethoxy-5-nitropyridine towards nucleophilic attack. Electron-withdrawing groups, such as the nitro group, are crucial for facilitating SNAr reactions. wikipedia.org They achieve this by delocalizing the negative charge of the Meisenheimer complex, which forms as a reactive intermediate. wikipedia.org In the case of this compound, the nitro group at the 5-position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the C2 and C6 positions of the ring electron-deficient and thus susceptible to nucleophilic attack.

Kinetic studies on the closely related 2-methoxy-5-nitropyridine with secondary amines have shown that the reaction proceeds through a standard SNAr mechanism where the first step, the formation of the Meisenheimer complex, is rate-determining. researchgate.net The position of the nitro group is critical; for instance, pyridines are particularly reactive when the electron-withdrawing group is in the ortho or para position relative to the leaving group, as this allows for effective delocalization of the negative charge onto the nitrogen atom. wikipedia.org In this compound, the nitro group is para to the C2 position, significantly enhancing the electrophilicity of this carbon and facilitating the nucleophilic substitution of the ethoxy group.

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms. For nitropyridine systems, density functional theory (DFT) calculations have been instrumental in elucidating the energetics and structures of intermediates and transition states along the SNAr reaction coordinate.

Computational studies on the analogous compound 2-ethoxy-3,5-dinitropyridine (B100253) reacting with piperidine have shown that the reaction proceeds through the formation and subsequent decomposition of a Meisenheimer complex. researchgate.net This intermediate is stabilized by hydrogen bonding. researchgate.net The formation of this stable intermediate is a key feature of the stepwise SNAr mechanism. ugr.es The stability of the Meisenheimer complex is significantly influenced by the electron-withdrawing nitro groups, which delocalize the negative charge. researchgate.net For this compound, a similar mechanism is anticipated, where the nucleophile attacks the C2 position, leading to a Meisenheimer complex stabilized by the 5-nitro group and the ring nitrogen.

| Reaction Pathway | Rate-Determining Step | Activation Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | Decomposition of Meisenheimer Complex | ~28 |

| Base-Catalyzed | Formation of Meisenheimer Complex | ~14.8 |

Catalysis can significantly alter the kinetics of SNAr reactions. In the computational study of 2-ethoxy-3,5-dinitropyridine, the intervention of a base catalyst was found to reduce the activation barrier for the decomposition of the Meisenheimer complex to about 14.8 kcal/mol. researchgate.net This catalytic effect transforms the formation of the Meisenheimer complex into the rate-determining step. researchgate.net Catalysis in SNAr reactions of pyridines can also be achieved through metal complexes or protic acids, which function by withdrawing electron density from the ring, thereby activating it towards nucleophilic attack. acsgcipr.org

Computational Studies on SNAr Reaction Pathways

Rearrangement Reactions Involving Nitropyridine Derivatives

Nitropyridine derivatives are known to undergo various rearrangement reactions, often under specific conditions. One notable rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is distinct from the direct SNAr substitution and is particularly observed in the reactions of substituted pyrimidines and other nitrogen-containing heterocycles with strong nucleophiles like metal amides. wikipedia.org The ANRORC mechanism involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then cyclizes to a new ring system. wikipedia.org For instance, the hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) to the corresponding 2-pyridone proceeds via a nucleophilic ring-opening and ring-closure mechanism. rsc.org

Another class of rearrangements involves the transformation of the pyridine ring itself. For example, 3-benzoylamino-5-nitropyridinium quaternary salts have been shown to rearrange into 2-acyl-4-nitropyrroles upon treatment with ethanolic methylamine. scispace.com While direct evidence for the involvement of this compound in such rearrangements is not prominent in the literature, the inherent reactivity of the nitropyridine core suggests that under appropriate conditions, it could potentially participate in similar ring transformation reactions.

Dearylation and Cleavage Reactions

A highly efficient and rapid method for the cleavage of the C(aryl)-O bond in 2-aryloxy-5-nitropyridine systems has been developed using microwave-assisted synthesis. isca.me This dearylation reaction provides a direct route to valuable intermediates, including 2-alkoxy-5-nitropyridines, by selectively cleaving the diaryl ether linkage in the presence of an alcohol and a base. isca.me

The process involves irradiating a solution of a 2-aryloxy-5-nitropyridine derivative in an alcohol, such as methanol (B129727) or ethanol (B145695), with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). isca.me The reaction proceeds quickly, typically within 10-25 minutes at 70°C, to furnish the corresponding 2-alkoxy-5-nitropyridine and the phenol (B47542) from the cleaved aryloxy group in high yields. isca.me For example, the reaction of 3-chloro-2-aryloxy-5-nitropyridine with ethanol in the presence of a base under microwave irradiation quantitatively yields 3-chloro-2-ethoxy-5-nitropyridine. isca.me This microwave-mediated approach offers a significant advantage over traditional heating methods, which are often slower and may result in lower yields. The reaction is also effective with various amines as nucleophiles, leading to the formation of 2-amino-5-nitropyridine (B18323) derivatives. isca.me

| Substrate | Nucleophile | Base | Time (min) | Temperature (°C) | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Aryloxy-3-chloro-5-nitropyridine | Ethanol | K₂CO₃, Cs₂CO₃, or NaOH | 10-25 | 70 | 3-Chloro-2-ethoxy-5-nitropyridine | 70-75% |

| 2-Aryloxy-3-chloro-5-nitropyridine | Methanol | K₂CO₃, Cs₂CO₃, or NaOH | 10-25 | 70 | 3-Chloro-2-methoxy-5-nitropyridine | 70-75% |

| 2-Aryloxy-5-nitropyridine | Amines (e.g., piperidine) | K₂CO₃, Cs₂CO₃, or NaOH | ~25 | 70 | 2-Amino-5-nitropyridine derivative | Quantitative |

Selectivity Studies in Substitution Reactions

The substitution patterns of nitropyridine derivatives are governed by the strong electron-withdrawing nature of the nitro group, which significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In precursors like 2-chloro-5-nitropyridine (B43025), the nitro group is positioned para to the chlorine atom at the C2 position. This arrangement strongly activates the C2 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

Kinetic studies of the reactions between 2-chloro-5-nitropyridine and various nucleophiles, such as arenethiolates, confirm that the reaction proceeds via an addition-elimination mechanism. rsc.org The rate of substitution is significantly faster for 2-chloro-5-nitropyridine compared to its isomer, 2-chloro-3-nitropyridine (B167233), where the nitro group is ortho to the leaving group. This highlights the superior activating effect of the para-nitro group. rsc.org This inherent selectivity is fundamental to the synthesis of this compound and other 2-substituted-5-nitropyridines, as the incoming nucleophile (e.g., ethoxide) will preferentially attack the C2 position, leading to a single, well-defined product.

Furthermore, selectivity is also a key factor in the subsequent transformations of these molecules. As observed in the base-induced rearrangements of isoxazolones (Section 3.2.1), the electronic nature of remote substituents can selectively direct the reaction pathway towards one of several possible cyclic products. nih.govresearchgate.net This demonstrates that the initial regioselectivity of the SNAr reaction provides a platform for further, more complex, selective transformations.

Advanced Spectroscopic and Structural Elucidation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. uu.nl When a molecule, such as 2-Ethoxy-5-nitropyridine, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. slideshare.net The specific wavelengths of light absorbed correspond to the energy differences between these orbitals and are characteristic of the molecule's structure.

The electronic spectrum of this compound is primarily characterized by π → π* and n → π* transitions. youtube.com The pyridine (B92270) ring, with its conjugated π-system, and the nitro group, which is a strong chromophore, are the main contributors to these absorptions. The ethoxy group acts as an auxochrome, a group that can modify the absorption of the chromophore.

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by simulating the UV-Vis spectrum. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For nitropyridine derivatives, intramolecular charge transfer from the ethoxy group and the pyridine ring to the nitro group is a significant factor influencing the electronic absorption features. researchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |

| ~280 | ~12,000 | Ethanol (B145695) | π → π |

| ~350 | ~8,000 | Ethanol | n → π |

Note: This table is illustrative and based on typical values for similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure

Crystal Structure Determination and Conformational Analysis

The crystal structure of this compound reveals the planarity of the pyridine ring. The nitro group is typically coplanar with the ring to maximize resonance stabilization. However, the ethoxy group, being flexible, may exhibit some degree of conformational disorder or deviation from this plane to minimize steric hindrance.

In related nitropyridine structures, the unit cell is often built from asymmetric units that can consist of multiple molecules with slightly different conformations. researchgate.net For instance, in some crystals, the oxygen atoms of the nitro group may be inclined in opposite directions relative to the pyridine ring plane. researchgate.net Analysis of torsion angles, such as the C-C-O-C dihedral angle of the ethoxy group, is crucial for a detailed conformational description.

Table 2: Illustrative Crystallographic Data for a Nitropyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.4 |

| Volume (ų) | 780.2 |

| Z | 4 |

Note: This table presents example data for a related nitropyridine compound to illustrate typical crystallographic parameters.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental in governing the self-assembly and packing of molecules in the crystal lattice. rsc.org In the crystal structure of this compound, intermolecular C-H···O hydrogen bonds involving the ethoxy group and the nitro group of adjacent molecules are expected to play a significant role in stabilizing the crystal packing.

Applications and Biological Relevance in Chemical Research

Medicinal Chemistry and Drug Discovery

The pyridine (B92270) ring is a "privileged structural motif" in drug design, and the addition of functional groups like nitro and ethoxy moieties creates versatile precursors for a wide range of bioactive molecules. nih.gov Nitropyridine derivatives, in particular, have been shown to possess diverse biological activities, including anticancer and antifungal properties. nih.gov The compound 2-Ethoxy-5-nitropyridine belongs to this class of molecules, which serve as crucial building blocks in the synthesis of targeted inhibitors.

Anti-SARS-CoV-2 Inhibitors

The global health crisis caused by SARS-CoV-2 spurred intensive research into effective antiviral drugs. Current time information in Bangalore, IN. Key to this effort is the targeting of viral proteins that are essential for the replication and entry of the virus into host cells, such as the main protease (Mpro) and the spike (S) protein. Current time information in Bangalore, IN.ambeed.com

Molecular docking is a computational technique that predicts how a small molecule, such as a drug candidate, binds to a protein target. Current time information in Bangalore, IN. This method provides critical insights into binding affinity and interaction patterns, which are crucial for designing effective drugs. Current time information in Bangalore, IN.

Recent computational studies have investigated derivatives of nitropyridine for their potential as SARS-CoV-2 inhibitors. Current time information in Bangalore, IN. Specifically, molecular docking simulations were performed to evaluate the interaction of dinitropyridine derivatives, such as 2-ethoxy-3,5-dinitropyridine (B100253), with the main protease (Mpro) and the spike protein of the SARS-CoV-2 virus. Current time information in Bangalore, IN.

The main protease (Mpro, also known as 3CLpro) is a viral cysteine protease that is essential for processing viral polyproteins, a critical step in the virus's life cycle. Current time information in Bangalore, IN.ambeed.comambeed.com The spike protein facilitates the virus's entry into host cells by binding to the ACE2 receptor. ambeed.comresearchgate.net Inhibiting the function of either of these proteins is a primary strategy for preventing viral infection and replication. Current time information in Bangalore, IN.

The docking simulations revealed that dinitropyridine derivatives exhibited strong binding affinities to the Mpro enzyme. Current time information in Bangalore, IN. The analysis suggested that these compounds could form stable complexes within the active site of the protease, providing a strong basis for designing inhibitors that could disrupt the viral lifecycle. Current time information in Bangalore, IN. Similarly, interactions between these nitropyridine derivatives and the spike protein were investigated, indicating that they could potentially interfere with the virus's ability to enter host cells. Current time information in Bangalore, IN. The electron-withdrawing nitro groups on the pyridine ring were noted to enhance its electrophilic nature, making it susceptible to interactions with the viral protein targets. Current time information in Bangalore, IN. These computational findings support the idea that compounds based on the ethoxy-nitropyridine scaffold are promising candidates for the development of new antiviral therapies against COVID-19. Current time information in Bangalore, IN.

| Viral Target | Ligand Class | Key Finding | Potential Outcome |

| Main Protease (Mpro) | Dinitropyridine Derivatives | Strong binding affinity and formation of stable complexes. Current time information in Bangalore, IN. | Inhibition of viral replication. Current time information in Bangalore, IN. |

| Spike (S) Protein | Dinitropyridine Derivatives | Favorable interactions with the protein. Current time information in Bangalore, IN. | Prevention of viral entry into host cells. Current time information in Bangalore, IN. |

Enzyme Inhibition Studies

The this compound scaffold is also relevant in the development of inhibitors for various human enzymes that are implicated in disease pathways. The nitropyridine core serves as a versatile starting material for synthesizing potent and selective inhibitors for several kinases. nih.gov

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are fundamental in regulating hematopoiesis by controlling the survival, proliferation, and differentiation of blood cells. researchgate.netacs.orgnih.gov The discovery of a specific mutation, JAK2V617F, in patients with myeloproliferative neoplasms (MPNs) has made JAK2 a significant target for drug development. acs.orgnih.gov

Research has demonstrated that the nitropyridine scaffold is a key component in the synthesis of potent JAK2 inhibitors. nih.gov In one study, a series of inhibitors were synthesized starting from 2-chloro-5-methyl-3-nitropyridine. nih.gov The most potent compounds in this series demonstrated significant inhibition of JAK2, with IC₅₀ values ranging from 8.5 to 12.2 µM. nih.gov Another line of research identified lestaurtinib (B1684606) as a multi-kinase inhibitor targeting TrkA, Flt3, and JAK2, with its synthesis involving a 5-bromo-2-nitropyridine (B47719) intermediate. chemrxiv.org

| Starting Material | Target | Inhibitor Class | Reported Potency (IC₅₀) |

| 2-Chloro-5-methyl-3-nitropyridine nih.gov | JAK2 | Carboxamides and Sulfamides | 8.5–12.2 µM nih.gov |

| 5-Bromo-2-nitropyridine chemrxiv.org | JAK2, TrkA, Flt3 | Indolocarbazole (Lestaurtinib) | Not specified for JAK2 alone chemrxiv.org |

Glycogen synthase kinase-3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including glucose metabolism, cell signaling, and proliferation. e-century.usrsc.orgresearchgate.net Its dysregulation is linked to diseases such as type 2 diabetes, Alzheimer's disease, and bipolar disorder. rsc.orgderpharmachemica.com Consequently, developing potent and selective GSK3 inhibitors is a major goal in medicinal chemistry. e-century.us

Nitropyridine derivatives have been instrumental in creating highly potent GSK3 inhibitors. nih.gov One synthetic route starts with 2,6-dichloro-3-nitropyridine (B41883) to produce a series of compounds that inhibit GSK3. nih.gove-century.us The most active inhibitor from this series, featuring a 2,4-dichlorophenyl group, exhibited an IC₅₀ of 8 nM and an EC₅₀ of 0.13 μM in a cell-based assay. nih.gove-century.us The development of these inhibitors highlights the challenge of achieving selectivity over other kinases, such as CDC2, due to structural homology in the ATP-binding site. e-century.us

| Starting Material | Inhibitor Feature | GSK3 Inhibition (IC₅₀) | Cellular Activity (EC₅₀) |

| 2,6-Dichloro-3-nitropyridine nih.gov | 2,4-dichlorophenyl moiety | 8 nM nih.gov | 0.13 µM nih.gov |

| 4-Chloro-3-nitropyridine rsc.org | Isonicotinamide derivative | 5.2 nM (GSK-3β) / 1.7 nM (GSK-3α) | Not specified rsc.org |

The inhibition of adenosine (B11128) triphosphate (ATP) synthesis is a therapeutic strategy for various diseases, including bacterial infections. Several studies have utilized nitropyridine derivatives to develop inhibitors of this fundamental cellular process.

In one approach, researchers synthesized a series of compounds designed to inhibit the ATP synthesis pathway, using 2-chloro-3-fluoro-5-nitropyridine (B1393277) as a key starting material to create an N-(6-Ethoxy-5-fluoropyridin-3-yl) derivative. researchgate.net Another study on novel indolizine (B1195054) derivatives, synthesized from 2-chloro-3-nitropyridine (B167233), suggested that these compounds may function by inhibiting ATP synthesis in Mycobacterium tuberculosis, based on their structural similarity to the anti-tuberculosis drug pyrazinamide. These compounds showed potent anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/ml.

| Starting Material | Target Pathway/Organism | Derived Compound Class | Key Finding/Activity |

| 2-Chloro-3-fluoro-5-nitropyridine researchgate.net | ATP Synthesis Pathway | Diaminoquinolines | Successful synthesis of pathway inhibitors. researchgate.net |

| 2-Chloro-3-nitropyridine | ATP Synthesis (M. tuberculosis) | Indolizine derivatives | Potent antimycobacterial activity (MIC ≤ 6.25 μg/ml). |

Antimicrobial and Antifungal Activities

The nitropyridine framework is a key feature in many compounds investigated for their ability to combat microbial and fungal pathogens. mdpi.comnih.gov The nitro group, in particular, is often associated with the biological activity of these molecules. mdpi.comnih.gov

Although direct studies on this compound are not prominent in the available literature, related nitropyridine derivatives have demonstrated notable antibacterial effects. For instance, pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have shown high antibacterial activity against Staphylococcus aureus, with one compound registering a Minimum Inhibitory Concentration (MIC) of 31.2 μg/mL. mdpi.com In another study, benzamide (B126) derivatives of N-(5-nitropyridin-2-yl)benzamide showed promising activity against both Gram-positive and Gram-negative bacterial strains. niscpr.res.in

The potential of nitropyridines extends to antifungal applications. Candida albicans is a common target in these investigations. mdpi.comtandfonline.comtandfonline.com Research has shown that a pyridoxazinone derivative demonstrated activity against C. albicans with a MIC value of 62.5 μg/mL. mdpi.comtandfonline.comtandfonline.com Similarly, newly synthesized hydrazide derivatives have shown weak to moderate antifungal activity against this yeast-like pathogenic fungus. researchgate.net The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has also yielded compounds with very strong inhibitory activity against several Candida species, including C. albicans. nih.gov

A significant strategy in enhancing the biological activity of nitropyridine-based ligands is the formation of coordination compounds with metal ions. mdpi.com Mohanan and coworkers reported the synthesis of novel mononuclear Cu(II), Zn(II), and Ni(II) complexes using a ligand prepared from 2-amino-5-nitropyridine (B18323). mdpi.com These nitropyridine-containing complexes were found to possess significant antimicrobial activity against S. aureus, E. coli, and C. albicans. mdpi.com The chelation of the metal ion to the nitropyridine-containing ligand often enhances the antimicrobial properties compared to the ligand alone. Another study involving silver (Ag+) complexes demonstrated good to moderate antibacterial and antifungal activities against various pathogens, including C. albicans. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Nitropyridine Derivatives

| Derivative/Compound Class | Test Organism | Measured Activity (MIC) | Reference |

|---|---|---|---|

| Pyridoxazinone Derivative | Staphylococcus aureus | 31.2 µg/mL | mdpi.com |

| Pyridoxazinone Derivative | Candida albicans | 62.5 µg/mL | mdpi.comtandfonline.com |

| N-(5-nitropyridin-2-yl)benzamides | Gram-positive & Gram-negative bacteria | 0.22–1.49 µM | niscpr.res.in |

Note: The data presented is for nitropyridine derivatives and not directly for this compound.

Anticancer Activity Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and nitropyridine derivatives have emerged as a promising class of compounds in this area. mdpi.comnih.gov Their mechanism of action is often linked to the inhibition of key enzymes or pathways involved in cancer cell proliferation. mdpi.com

Research into nitropyridine derivatives has indicated potential applications in treating bladder cancer. A study involving photoactive platinum(IV) complexes with nitropyridine ligands investigated their phototoxicity against bladder cancer cells. nih.gov One of the nitropyridine complexes exhibited moderate cytotoxicity against the studied cell lines even without light activation. nih.gov Furthermore, computational and molecular docking studies on 2-methoxy-4-methyl-5-nitropyridine, a compound structurally related to this compound, suggested that it could act as a potent inhibitor against bladder cancer, marking it as a candidate for future drug design. researchgate.net

Derivatives synthesized using nitropyridine precursors have shown activity against several key prostate cancer cell lines. In one study, 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine, which is synthesized via a multi-step process starting with 2-chloro-5-nitropyridine (B43025), was used as a lead compound to design new Mannich bases. mdpi.comnih.govresearchgate.net The resulting derivatives exhibited moderate cytotoxic activity against the PC3, LNCaP, and DU145 human prostate cancer cell lines. mdpi.comnih.govresearchgate.net These cell lines represent different stages and characteristics of prostate cancer, making activity against them particularly noteworthy for therapeutic development. acs.org

Table 2: Investigated Anticancer Activity of Nitropyridine Derivatives

| Derivative/Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Photoactive Pt(IV)-Nitropyridine Complex | Bladder Cancer Cells | Moderate non-light-induced cytotoxicity | nih.gov |

| 2-Methoxy-4-methyl-5-nitropyridine | Bladder Cancer (in silico) | Potent inhibitor identified via molecular docking | researchgate.net |

Note: The data presented is for nitropyridine derivatives and not directly for this compound.

Intermediates for Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of a range of pharmaceutical compounds. google.comiaea.org Its structure allows for various chemical transformations, making it an important intermediate in medicinal chemistry for the development of novel bioactive molecules. iaea.org

Research has identified it as a key intermediate in the development of drugs, including those with anti-inflammatory and analgesic properties. google.comiaea.org The compound's derivatives have also been investigated for their potential in treating significant diseases. For instance, a derivative, 2-Ethoxy-5-nitropyridin-4-amine, is used in the synthesis of compounds that target inflammatory diseases and cancer by inhibiting Interleukin-1 Receptor Associated Kinases (IRAKs).

Furthermore, patent literature details the use of this compound in the synthesis of potent and selective inhibitors of cyclic guanosine (B1672433) 3',5'-monophosphate phosphodiesterases (cGMP PDEs), specifically cGMP PDE5. nih.govgoogle.com These inhibitors have therapeutic applications in various medical conditions. nih.gov The synthesis involves converting this compound into derivatives like this compound-3-carboxylic acid, which are then used to construct the final complex pharmaceutical agent. google.com

Table 1: Examples of Pharmaceutical Precursors from this compound

| Precursor Compound | Application/Target | Source(s) |

| 2-Ethoxy-5-nitropyridin-4-amine | Synthesis of IRAK inhibitors for inflammatory diseases and cancer. | |

| This compound-3-carboxylic acid | Synthesis of cGMP PDE5 inhibitors. | google.com |

| 5-(this compound-3-yl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | cGMP PDE5 inhibitor. | nih.gov |

Radiolabeled Compounds for Positron-Emission Tomography (PET)

While direct use of this compound as a PET imaging agent is not extensively documented in the reviewed literature, its chemical structure makes it a highly relevant precursor for the synthesis of radiolabeled PET tracers. The field of PET imaging relies on molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify biological processes in vivo. iaea.orgkoreascience.kr

The key to its potential application lies in the 5-nitro substituent on the pyridine ring. Nitropyridine derivatives are well-established precursors for the synthesis of ¹⁸F-labeled aromatic compounds. dntb.gov.uaresearchgate.net The nitro group acts as a leaving group that can be replaced by [¹⁸F]fluoride via a nucleophilic aromatic substitution (S_NAr) reaction. dntb.gov.ua This method is a cornerstone of modern radiochemistry for producing PET tracers.

For example, the synthesis of prominent Tau PET tracers like [¹⁸F]T807 involves the radiofluorination of a nitropyridine precursor. dntb.gov.ua Similarly, other ¹⁸F-labeled tracers for imaging targets such as the angiotensin II type 1 (AT1) receptor and K+ channels have been developed from nitropyridine starting materials. nih.govresearchgate.net The presence of the ethoxy group at the 2-position of this compound would influence the electronic properties of the pyridine ring, thereby affecting the conditions required for such a radiolabeling reaction. Therefore, this compound represents a potential, if not yet fully explored, building block for creating novel PET tracers for neurological and oncological imaging.

Agrochemical Applications

The utility of this compound extends into the field of agrochemicals, where it is used both directly in formulations and as a synthetic intermediate for active ingredients. google.comnih.gov

Nitropyridine derivatives are a class of compounds explored for their potential herbicidal properties. This compound is used in the formulation of agrochemicals to improve the efficacy of herbicides by enhancing their stability and solubility. google.comiaea.org While the direct herbicidal activity of the compound itself is not the primary focus, its derivatives, such as this compound-3-carboxamide, are investigated for such properties.

The role of this compound as a synthetic intermediate is well-recognized in the production of pesticides. google.comnih.gov It serves as a starting material for creating more complex molecules designed to target specific agricultural pests. nih.gov Its chemical reactivity allows for its incorporation into a variety of pesticide structures. For instance, it is cited as a synthetic intermediate for insecticides, highlighting its importance in developing products for crop protection. A related compound, 2-ethoxy-5-nitronicotinic acid, derived from this compound, is also noted for its crucial role in the development of pesticides aimed at controlling plant diseases. nih.gov

Materials Science Applications

In addition to its biological applications, this compound has found a role in materials science, specifically in the preparation of dyes and pigments. google.comiaea.org The structural features of the molecule, particularly the nitro group which is a strong electron-withdrawing group, and the pyridine ring, form a basis for chromophores (the part of a molecule responsible for its color). Its ability to undergo various chemical transformations allows it to serve as a building block for more complex dye structures. iaea.org While it is not a dye itself, its utility as an intermediate makes it a valuable compound in the synthesis of colorants for various industrial applications. google.comiaea.org

Q & A

Q. What are the established synthetic routes for 2-Ethoxy-5-nitropyridine, and how can reaction conditions be optimized?

A common method involves nitration and functional group substitution. For example, 2-ethoxy derivatives can be synthesized via nucleophilic substitution of halogenated precursors (e.g., 2-chloro-5-nitropyridine) with ethoxide under reflux in polar solvents like ethanol . Optimization includes controlling temperature (70–90°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 substrate-to-ethoxide). Post-reaction neutralization and distillation under reduced pressure (e.g., 140–142°C at 3.33–3.60 kPa) yield purified product with ~70% efficiency .

Q. What purification techniques are recommended for isolating this compound?

After synthesis, basify the mixture (e.g., 20% NaOH), filter insoluble byproducts, and use fractional distillation under reduced pressure to isolate the compound . Recrystallization from hot ethanol or methanol enhances purity, while column chromatography (silica gel, hexane/ethyl acetate eluent) resolves structural analogs .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers, protected from light, in干燥, ventilated areas .

Q. Which spectroscopic methods are suitable for characterizing this compound?

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (pyridine H-3/H-6), δ 4.2–4.4 ppm (ethoxy -OCH2CH3) .

- FT-IR : Bands at 1530–1560 cm (NO2 asymmetric stretch) and 1340–1380 cm (NO2 symmetric stretch) confirm nitro groups .

- Mass Spectrometry : ESI-MS m/z 183.1 [M+H]+ for molecular ion validation .

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert gas (N2/Ar) at 2–8°C. Avoid moisture and incompatible materials (strong acids/bases, oxidizing agents) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the structure of this compound derivatives?

SHELXL is ideal for small-molecule refinement. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

- Validation : Check R-factor (<5%), residual density (<0.5 eÅ) .

Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions?

Hirshfeld surfaces (HS) quantify close contacts (e.g., H-bonding, π-stacking) in crystals. For this compound:

Q. How can pH modulate the reactivity of this compound in coordination chemistry?

In MOF synthesis, pH (4–6) controls ligand deprotonation and metal-ligand stoichiometry. At lower pH, nitro groups remain protonated, favoring monodentate coordination; higher pH promotes bidentate binding and 2D/3D frameworks .

Q. What strategies resolve contradictions in synthetic yields reported for nitro-to-amino reductions?

Discrepancies arise from reductant choice (e.g., Fe/HCl vs. catalytic hydrogenation). Comparative studies using Pd/C (H2, 50 psi, 80°C) show higher yields (>85%) vs. Fe/HCl (70%) due to reduced side reactions .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

DFT calculations (B3LYP/6-311+G**) identify electron-deficient C-4 as the primary site for electrophilic attack. Frontier molecular orbital (FMO) analysis shows LUMO localization at C-4/C-6, guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.